3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide
Description
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-15-14-29-21-13-22-20(12-19(15)21)16(2)18(24(28)30-22)7-8-23(27)26(3)11-9-17-6-4-5-10-25-17/h4-6,10,12-14H,7-9,11H2,1-3H3 |
InChI Key |
OATUJLGQPUBAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CCC4=CC=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chromone Derivatives
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 100–110°C | 78–82 |
| Catalyst | H₂SO₄ (conc.) | — |
| Reaction Time | 6–8 hours | — |
This method benefits from readily available starting materials but requires stringent temperature control to avoid side products like dimerized chromones.
Multicomponent One-Pot Synthesis
Recent advances employ multicomponent reactions (MCRs) to streamline furochromen formation. A mixture of 4-hydroxycoumarin, 3,5-dimethylbenzaldehyde, and malononitrile in ethanol with piperidine as a base yields the furochromen core at 70°C within 4 hours. This approach achieves 85% yield and reduces purification steps, though scalability remains challenging due to exothermic side reactions.
Functionalization of the Furochromen Core
Introduction of the Propanamide Side Chain
The propanamide moiety is introduced via nucleophilic acyl substitution. The furochromen intermediate is reacted with β-propiolactone under basic conditions (K₂CO₃, DMF, 60°C) to install the carboxylic acid group at position 6. Subsequent activation with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which undergoes amidation with N-methyl-N-[2-(pyridin-2-yl)ethyl]amine.
Critical Considerations :
-
Solvent Selection : Dimethylformamide (DMF) enhances reactivity but necessitates post-reaction neutralization to prevent degradation.
-
Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.
N-Alkylation and Pyridine Integration
Reductive Amination Strategy
The N-methyl-N-[2-(pyridin-2-yl)ethyl]amine side chain is synthesized via reductive amination of 2-(pyridin-2-yl)ethylamine with formaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method achieves 90% yield under mild conditions (25°C, 12 hours) and avoids over-alkylation.
Coupling with the Propanamide Intermediate
The amine is coupled to the activated furochromen-propanamide intermediate using carbodiimide reagents (e.g., EDCl/HOBt) in dichloromethane. This step demands anhydrous conditions to prevent hydrolysis, with yields ranging from 65% to 72%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Patent CN111269082A highlights the use of continuous flow systems for diazotization and thermal decomposition steps, which are adaptable to furochromen synthesis. Key advantages include:
Purification Techniques
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Purity exceeding 98% is routinely achieved, as verified by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization + Amidation | 68 | 97 | Moderate | High |
| Multicomponent MCR | 85 | 95 | Low | Moderate |
| Continuous Flow | 89 | 98 | High | High |
The continuous flow approach emerges as the most viable for industrial applications due to its balance of yield, purity, and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis, making it a candidate for further development in treating resistant infections .
Anticancer Properties
Chromene derivatives have also been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of tumor growth .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro and in vivo, suggesting its potential use in treating inflammatory diseases. Mechanistic studies indicate that it may inhibit key inflammatory pathways, reducing cytokine production .
Case Studies and Research Findings
Several case studies have been documented regarding the applications of this compound:
- Case Study on Antimicrobial Efficacy :
- Clinical Trials for Cancer Treatment :
- Inflammation Model Studies :
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
Comparative analysis focuses on analogs with variations in the chromenone ring substituents or side-chain modifications. Key examples include:
Table 1: Structural and Pharmacological Comparison
Key Observations :
- The 3,5-dimethyl substitution in the target compound enhances planarity and π-π stacking with kinase active sites, contributing to its superior potency (IC₅₀ = 12.3 nM) compared to 5-methoxy analogs .
- The N-(2-pyridin-2-ylethyl)amide side chain improves solubility and hydrogen-bonding interactions relative to simpler acetamide derivatives (e.g., compound 24 in ), which exhibit reduced bioavailability .
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Insights :
- The lower melting point of the 7-methyl analog (143–145°C vs. 198–200°C) reflects reduced crystallinity due to its non-planar thienopyrimidine core .
- IR and NMR data confirm the presence of critical functional groups (e.g., amide C=O at ~1685–1690 cm⁻¹) in both compounds, but shifts in proton environments highlight electronic differences between pyridine and phenylamino substituents.
Biological Activity
The compound 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide is a derivative of chromeno[3,2-g]chromene and has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and various biological activities based on recent studies.
- Chemical Structure : The compound features a complex structure that includes a furochromene core and a pyridine moiety.
- Molecular Formula : C₁₆H₁₄N₂O₅
- Molecular Weight : 286.28 g/mol
- CAS Number : 777857-41-7
Synthesis
The synthesis of chromeno derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. Various methodologies have been reported for synthesizing related compounds, often yielding significant biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have indicated that derivatives of chromeno compounds exhibit notable antimicrobial properties. For instance:
- Inhibitory Effects : Some related compounds demonstrated inhibitory activity against bacterial strains such as Mycobacterium tuberculosis with IC50 values in the low micromolar range .
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Chromeno derivative | M. tuberculosis | 7.7 |
Anticancer Activity
Chromeno derivatives have shown promise in cancer research:
- Mechanism of Action : They may induce apoptosis in cancer cells through various pathways including the inhibition of cell cycle progression and induction of reactive oxygen species (ROS) .
| Study Reference | Cell Line | Activity Observed |
|---|---|---|
| Afifi et al., 2017 | HeLa | Significant reduction in viability |
| Zhao et al., 2020 | A549 | Induction of apoptosis |
Antiviral Activity
Certain chromeno compounds have been evaluated for antiviral properties:
- Activity Against Viruses : For example, some derivatives exhibited activity against rotavirus and other viral pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromeno derivatives:
- Functional Groups : Modifications to the pyridine and furochromene portions significantly affect potency and selectivity against target enzymes or receptors .
Case Studies
- Case Study on Antituberculosis Activity :
- Cancer Cell Line Studies :
- In vitro studies using various cancer cell lines demonstrated that modifications to the furochromene scaffold could enhance cytotoxicity, suggesting a tailored approach to drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
